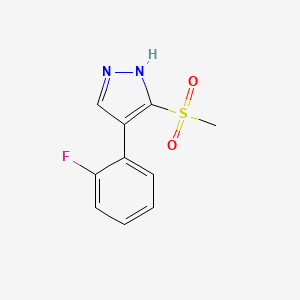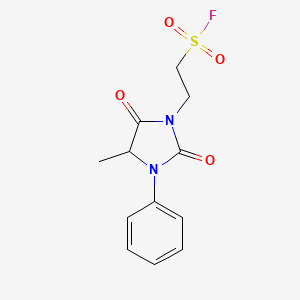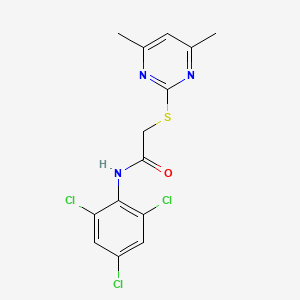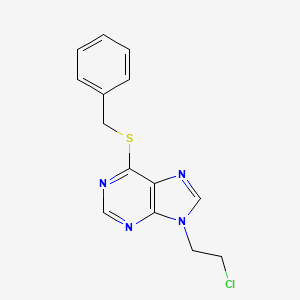
9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. The specific structure of 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- includes a purine ring substituted with a benzylthio group at the 6-position and a 2-chloroethyl group at the 9-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the benzylthio and 2-chloroethyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylthio group to a thiol group.
Substitution: The 2-chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. It serves as a model compound to understand the behavior of purine derivatives in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In the industrial sector, 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is used in the production of specialty chemicals and materials. Its unique properties make it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of 9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio and 2-chloroethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-9H-purin-2-amine: Another purine derivative with a chloro group at the 6-position.
6-Chloro-8-ethoxy-9H-purine: A purine compound with an ethoxy group at the 8-position and a chloro group at the 6-position.
Uniqueness
9H-Purine, 6-(benzylthio)-9-(2-chloroethyl)- is unique due to the presence of both benzylthio and 2-chloroethyl groups. This combination of substituents provides distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
| 299-13-8 | |
Molecular Formula |
C14H13ClN4S |
Molecular Weight |
304.8 g/mol |
IUPAC Name |
6-benzylsulfanyl-9-(2-chloroethyl)purine |
InChI |
InChI=1S/C14H13ClN4S/c15-6-7-19-10-18-12-13(19)16-9-17-14(12)20-8-11-4-2-1-3-5-11/h1-5,9-10H,6-8H2 |
InChI Key |
HCWAMVQMVMQQNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=NC3=C2N=CN3CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


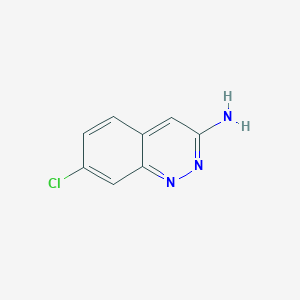
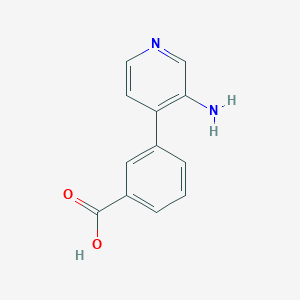
![2-(2,5-Dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbohydrazide](/img/structure/B11774013.png)

![Methyl 3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoate](/img/structure/B11774023.png)
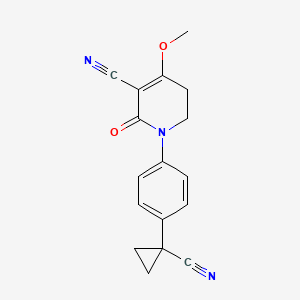

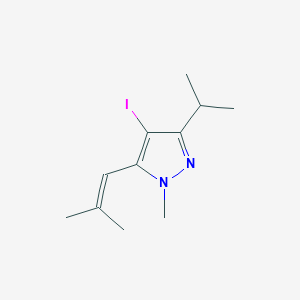
![5-Bromo-3-phenylbenzo[D]isoxazole](/img/structure/B11774068.png)
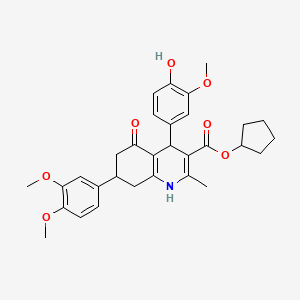
![5-Nitrobenzo[d]oxazole-2-carbohydrazide](/img/structure/B11774074.png)
